
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 3-(4-methylphenyl)-3-oxopropanoate and related compounds involves several key reactions. Techniques include the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate, demonstrating a regioselective approach favoring the ester group (Larionova et al., 2013). Furthermore, the preparation of similar compounds through the alkylation of aryl 3-oxopropanedithioate with α-haloketones under various conditions yielded substituted aryl[2-(methylsulfanyl)-4-phenyl-3-thienyl]methanones, indicating a versatile approach to modifying the ethyl 3-(4-methylphenyl)-3-oxopropanoate framework (Samuel et al., 2008).
Molecular Structure Analysis
The molecular structure of ethyl 3-(4-methylphenyl)-3-oxopropanoate and its analogs has been elucidated using spectroscopic and diffractometric techniques, highlighting the presence of polymorphism in certain derivatives. These techniques reveal minor but distinct differences in their crystal structures, providing insights into their solid-state chemistry (Vogt et al., 2013). Additionally, the structure of related compounds determined by X-ray diffraction emphasizes the role of noncovalent interactions in stabilizing their molecular conformation (Matos et al., 2016).
Applications De Recherche Scientifique
Potential for Antifungal and Antibacterial Activity
- Ethyl 3-(4-methylphenyl)-3-oxopropanoate has been explored in the synthesis of compounds with potential antifungal and antibacterial properties. Studies demonstrated marginal activity in screenings for these applications (Ahluwalia, Dutta, & Sharma, 1986).
Enantioselective Reduction by Fungi
- This compound has been reduced enantioselectively to its corresponding (S)-alcohols by the fungus Rhizopus arrhizus and other Rhizopus species, showing potential in biocatalysis (Salvi & Chattopadhyay, 2006).
Acetylcholinesterase Inhibition and Bioanalytical Method Development
- It shows potent acetylcholinesterase inhibition properties. A bioanalytical method has been developed for its quantitative measurement, which is crucial for drug development (Nemani, Shard, & Sengupta, 2018).
Application in Organic Synthesis
- Ethyl 3-(4-methylphenyl)-3-oxopropanoate is used in the synthesis of various organic compounds, such as substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates and other complex molecules, indicating its versatility in organic synthesis (Larionova et al., 2013).
Anticancer Potential
- Derivatives of this compound have shown significant activity against certain cancer cell lines, suggesting its potential use in cancer research and treatment (Abdel‐Aziz et al., 2013).
Catalysis and Chemical Synthesis
- It has been used in the development of catalysts and in facilitating chemical reactions, contributing to advancements in the field of catalysis and synthetic chemistry (Zhang et al., 2018).
Role in Pharmaceutical Research
- Its derivatives have been investigated for their polymorphic forms, which is vital for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).
Propriétés
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMJBPKCOZHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303484 | |
| Record name | Ethyl 3-(4-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-3-oxopropanoate | |
CAS RN |
27835-00-3 | |
| Record name | 27835-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(4-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27835-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 3-(4-methylphenyl)-3-oxopropanoate in the synthesis of the potential fungicides and bactericides described in the paper?
A1: Ethyl 3-(4-methylphenyl)-3-oxopropanoate serves as the foundational building block in the multi-step synthesis of pyrazolone derivatives []. It first reacts with various diazotised sulphonamide bases to form Ethyl 3-(4'-methylphenyl)-2-(N1-substituted p-sulphamylbenzeneazo)-3-oxopropanoate derivatives. These intermediates then undergo cyclization with substituted hydrazines to yield the final pyrazolone compounds, which were then tested for antifungal and antibacterial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


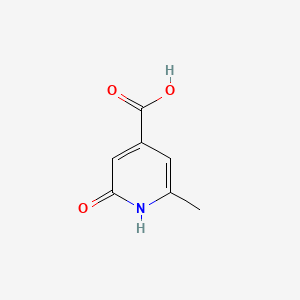
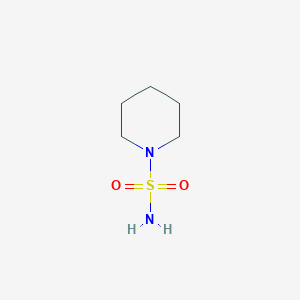
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)


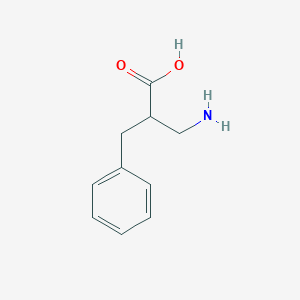
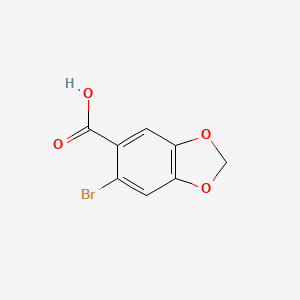


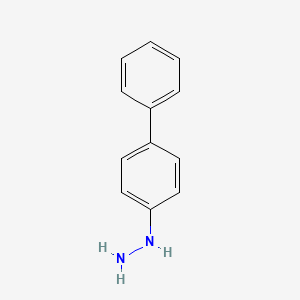

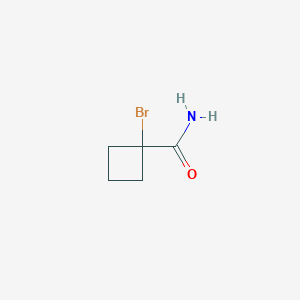

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)